1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene
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Overview
Description
1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethenyl group.
Reaction Conditions:
Reactants: 4-(methylsulfanyl)benzaldehyde, nitromethane
Base: Sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(2-nitroethenyl)benzene
- N-[1-(Methylsulfanyl)-2-nitrovinyl]-N-phenylamine
- N-methyl-1-methylsulfanyl-2-nitroethenamine
Uniqueness
1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene is unique due to the specific positioning of the methylsulfanyl and nitroethenyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-methylsulfanyl-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
LMSZTOUHOKERPN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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